molecular formula C20H20N2O4 B2361439 Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate CAS No. 1207015-73-3

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate

Cat. No.: B2361439
CAS No.: 1207015-73-3
M. Wt: 352.39
InChI Key: KKMYPSXRFRMFSW-UHFFFAOYSA-N
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Description

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a carboxylate ester, and an amino group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline intermediate is then subjected to further functionalization to introduce the methyl, carboxylate ester, and amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Catalysts and reagents are carefully selected to minimize by-products and enhance the overall yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

    Methyl 4-((3,4-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-6-17-16(7-12)18(11-19(22-17)20(23)26-4)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMYPSXRFRMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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